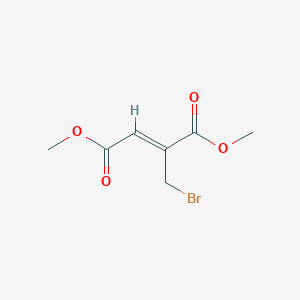

Dimethyl 2-bromomethylfumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 2-bromomethylfumarate is an organic compound with the molecular formula C7H9BrO4 It is a derivative of fumaric acid, where the hydrogen atom on the methylene group is replaced by a bromine atom

Mecanismo De Acción

Target of Action

The primary target of Dimethyl 2-bromomethylfumarate is believed to be the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . Nrf2 is a transcription factor that is activated in response to oxidative stress . It plays a crucial role in the regulation of antioxidant response elements (AREs) in the body .

Mode of Action

This compound is thought to interact with its targets through both Nrf2-dependent and independent pathways . The compound is believed to degrade into its active metabolite, monomethyl fumarate (MMF), which then up-regulates the Nrf2 pathway . This leads to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .

Biochemical Pathways

The compound affects several biochemical pathways. It is known to promote glycolysis and diminish cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of phosphoglycerate dehydrogenase (PHGDH) activity in these cells .

Pharmacokinetics

After oral intake, it is mostly hydrolyzed to monomethyl fumarate (MMF) in the small intestine . Both this compound and its primary metabolite MMF are believed to be responsible for its therapeutic effect .

Result of Action

The compound’s action results in a shift from a pro-inflammatory Th1/Th17 response to an anti-inflammatory Th2 and regulatory response . This shift is characterized by a decrease in the number of lymphocytes, particularly within the pro-inflammatory T-helper Th1 and Th17 subsets . It also promotes an anti-inflammatory state in B-lymphocyte, myeloid, and natural killer populations .

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds, such as Dimethyl fumarate, have been shown to exhibit immunoregulatory and anti-inflammatory properties

Cellular Effects

Studies on similar compounds like Dimethyl fumarate have shown that it can influence cell function by modulating immune cell functions and reducing pro-inflammatory cytokine production . It’s also suggested that Dimethyl fumarate promotes glycolysis and diminishes cell respiration in endothelial cells

Molecular Mechanism

It is believed that similar compounds like Dimethyl fumarate work via both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways, leading to an anti-inflammatory immune response

Temporal Effects in Laboratory Settings

Studies on similar compounds like Dimethyl fumarate have shown that it can reduce short-term but not long-term inflammation in a focal EAE model of neuroinflammation .

Dosage Effects in Animal Models

The effects of Dimethyl 2-bromomethylfumarate at different dosages in animal models are not well studied. Studies on similar compounds like Dimethyl fumarate have shown that both preventive and therapeutic DMF treatment was effective in a B cell-mediated EAE model .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well known. It is known that similar compounds like Dimethyl fumarate can be converted into fumarate inside the cell, thus feeding the tricarboxylic acid (TCA) cycle .

Transport and Distribution

It is known that similar compounds like Dimethyl fumarate were once used as a dehumidifying agent and placed inside furniture or shoe boxes to prevent deterioration during transport and storage in high humidity environments .

Subcellular Localization

The subcellular localization of this compound is not well known. Tools like DeepLoc 2.0 can predict the subcellular localization of eukaryotic proteins

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyl 2-bromomethylfumarate can be synthesized through the bromination of dimethyl fumarate. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The process is carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical adds to the methylene group of dimethyl fumarate, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of safer brominating agents and solvents is preferred to minimize environmental impact and ensure worker safety .

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl 2-bromomethylfumarate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted fumarates.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form dimethyl fumarate.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts, such as palladium acetate, are used in the presence of phosphine ligands and bases like potassium carbonate.

Major Products Formed

Nucleophilic Substitution: Substituted fumarates with various functional groups depending on the nucleophile used.

Elimination Reactions: Dimethyl fumarate.

Coupling Reactions: Biaryl compounds or other coupled products depending on the boronic acid used.

Aplicaciones Científicas De Investigación

Dimethyl 2-bromomethylfumarate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.

Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting oxidative stress and inflammation.

Biological Studies: The compound is used in studies investigating the mechanisms of action of fumaric acid derivatives in biological systems.

Comparación Con Compuestos Similares

Similar Compounds

Dimethyl Fumarate: A related compound used in the treatment of multiple sclerosis and psoriasis.

Monomethyl Fumarate: Another fumaric acid ester with similar biological activities.

Diroximel Fumarate: A derivative used as a prodrug for dimethyl fumarate in the treatment of multiple sclerosis.

Uniqueness

Dimethyl 2-bromomethylfumarate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to other fumaric acid esters.

Propiedades

IUPAC Name |

dimethyl (Z)-2-(bromomethyl)but-2-enedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO4/c1-11-6(9)3-5(4-8)7(10)12-2/h3H,4H2,1-2H3/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVJKHGQCFLAEB-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(CBr)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C(\CBr)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(2Z)-2-(acetylimino)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882327.png)

![7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2882328.png)

![N-Methyl-N-[2-[[(3S)-oxan-3-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2882333.png)

![8-(3,5-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882342.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea](/img/structure/B2882345.png)

![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one](/img/structure/B2882347.png)

![(2Z)-2-(butylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2882349.png)

![4-[(3-methylidenepiperidin-1-yl)methyl]pyridine](/img/structure/B2882350.png)